Prop-2-en-1-yl ethanimidothioate
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Overview
Description
Prop-2-en-1-yl ethanimidothioate is an organic compound with a unique structure that includes both an imidothioate group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl ethanimidothioate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation, which affords the corresponding piperidine-substituted chalcone derivatives in high yields and shorter reaction times . This green chemistry approach is advantageous as it avoids the use of hazardous organic solvents and reduces environmental pollution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and solvent-free protocols are likely to be applied to scale up the synthesis process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Prop-2-en-1-yl ethanimidothioate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets and pathways, aiming to develop new treatments for various diseases.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance products.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl ethanimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Prop-2-en-1-yl ethanimidothioate can be compared with other similar compounds, such as prop-2-en-1-one based compounds and 3-(prop-1-en-2-yl)azetidin-2-ones. These compounds share structural similarities but differ in their chemical properties and applications .
Similar Compounds
Prop-2-en-1-one based compounds:
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds exhibit antiproliferative and tubulin-destabilizing effects, making them candidates for cancer research.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for synthesizing novel compounds and exploring new applications. Further research is needed to fully understand its properties and optimize its use in different domains.
Properties
CAS No. |
89524-39-0 |
---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
prop-2-enyl ethanimidothioate |
InChI |
InChI=1S/C5H9NS/c1-3-4-7-5(2)6/h3,6H,1,4H2,2H3 |
InChI Key |
UFIFPYGHJVUBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)SCC=C |
Origin of Product |
United States |
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